- Diethyldithiocarbamic acid S-oxide: a new class of sulfine, Journal of Organic Chemistry, 1988, 53(9), 2119-20

Cas no 97-77-8 (Disulfiram)

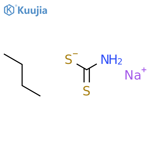

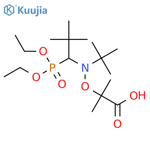

ジスルフィラム(Disulfiram)は、アルコール依存症の治療に用いられるチウラム系化合物です。その主な作用機序は、アルコール代謝酵素であるアルデヒドデヒドロゲナーゼを不可逆的に阻害し、アセトアルデヒドの蓄積を引き起こすことで、飲酒時の不快反応(潮紅、頭痛、嘔吐など)を誘発します。これにより、条件付け療法としての効果が期待されます。他の依存症治療薬と比較して、服用中の飲酒を物理的に抑制できる点が特徴です。また、近年では抗癌作用や抗菌活性に関する研究も進められており、医療応用の可能性が探求されています。適正使用には医師の監督下での血中濃度モニタリングが推奨されます。

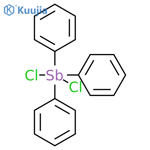

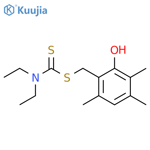

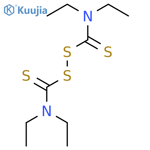

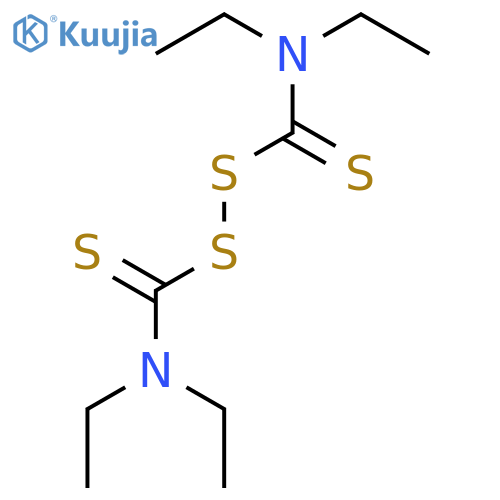

Disulfiram structure

商品名:Disulfiram

Disulfiram 化学的及び物理的性質

名前と識別子

-

- Tetraethylthiuram disulfide

- TETD

- bis(diethylthiocarbamoyl) disulfide

- disulfiram

- tetraethylthiuram disulphide

- accelerator tetd

- bis (diethylthiocarbamyl) disulfide

- ethylthiudad

- ethyltuex

- etyl tuex

- exhoran

- exhorran

- formamide, 1,1'-dithiobis(n,n-diethylthio)-

- hoca

- hocakrotenalnci-c02959

- hydrogendisulfide

- hydrogenpersulfid

- krotenal

- n,n,n',n'-tetraethylthiuram disulfide

- n,n,n',n'-tetraethylthiuram disulphide

- nci-c02959

- nocbin

- nsc 190940

- perkacit tetd

- perkait tetd

- 1,1',1'',1'''-{Disulfanediylbis[(thioxomethylene)-nitrilo]}tetraethane

- 1,1-Dithiobis(N,N-diethylthioformamide)

- 1,1`-Dithiobis(N,N-diethylthioformamide)

- Abstenisil

- N1,N1,N3,N3-tetraethyl-2-dithioperoxy-1,3-dithiodicarbonic diamide

- Tetraethylthioperoxydicarbonic diaMide

- tetraethylthioperoxydicarbonic diamide ([[(C2H5)2N]C(S)]2S2)

- TTD

- Antabuse

- Antabus

- Teturam

- Esperal

- Anticol

- Alcophobin

- Dicupral

- Ethyldithiurame

- Teturamin

- Tetraetil

- Contralin

- Antietanol

- Antaethyl

- Tetradine

- Antivitium

- Abstensil

- Aversan

- Abstinil

- Refusal

- Averzan

- Antetil

- Antetan

- Abstinyl

- Antalcol

- Antadix

- Cronetal

- Antikol

- Antietil

- Etabus

- Ethyl tuads

- Ethyl Thiurad

- Ethyl Thiram

- Ethyl Tuex

- Disulfuram

- Contrapot

- Antiaethan

- Stopetyl

- Thiuranide

- Ephorran

- Antaetil

- Di

- Disulfide, bis(diethylthiocarbamoyl) (8CI)

- N,N,N′,N′-Tetraethylthioperoxydicarbonic diamide ([(H2N)C(S)]2S2) (ACI)

- Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetraethyl- (9CI)

- Accel TET

- Accel TET-R

- Accelerator TET

- Akrochem TETD

- Bis(N,N-diethylthiocarbamoyl) disulfide

- Curebead PB 75

- Curekind TETD

- Ekagom DTET

- Ekagom TEDS

- Ekagom TETDS

- Espenal

- Etiltox

- N,N,N′,N′-Tetraethyldithiuram disulfide

- N,N,N′,N′-Tetraethylthiuram disulfide

- Disulfiram

-

- MDL: MFCD00009048

- インチ: 1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3

- InChIKey: AUZONCFQVSMFAP-UHFFFAOYSA-N

- ほほえんだ: S=C(N(CC)CC)SSC(N(CC)CC)=S

- BRN: 1712560

計算された属性

- せいみつぶんしりょう: 296.050933g/mol

- ひょうめんでんか: 0

- XLogP3: 3.9

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 回転可能化学結合数: 7

- どういたいしつりょう: 296.050933g/mol

- 単一同位体質量: 296.050933g/mol

- 水素結合トポロジー分子極性表面積: 121Ų

- 重原子数: 16

- 複雑さ: 201

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- におい: Slight odor.

- Taste: SLIGHTLY BITTER TASTE

- 色と性状: 黄白色結晶

- 密度みつど: 1.27

- ゆうかいてん: 69-71 °C (lit.)

- ふってん: 117 ºC

- フラッシュポイント: 117°C/17mm

- 屈折率: 1.5500 (estimate)

- ようかいど: 0.004g/l

- すいようせい: 0.02 g/100 mL

- あんていせい: Stable. Incompatible with strong oxidants.

- PSA: 121.26000

- LogP: 3.62120

- ようかいせい: 水に溶解せず、アセトンに微溶解し、ベンゼン、トリクロロメタン、二硫化炭素に溶解する。

- マーカー: 3364

- FEMA: 2440

Disulfiram セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H302,H317,H373,H410

- 警告文: P273,P280,P501

- 危険物輸送番号:UN 3077 9/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 22-43-48/22-50/53

- セキュリティの説明: S24-S37-S60-S61

- RTECS番号:JO1225000

-

危険物標識:

- TSCA:Yes

- セキュリティ用語:9

- 包装等級:III

- 危険レベル:9

- 包装グループ:III

- リスク用語:R22; R43; R48/22; R50/53

- どくせい:LD50 orally in rats: 8.6 g/kg (Child, Cramp)

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Disulfiram 税関データ

- 税関コード:29303000

- 税関データ:

中国税関コード:

29303000

Disulfiram 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DCAPI1398-250 mg |

Disulfiram (Antabuse) |

97-77-8 | 250mg |

$500.0 | 2022-02-28 | ||

| Ambeed | A912727-1mg |

Bis(diethylthiocarbamoyl) disulfide |

97-77-8 | 97% | 1mg |

$5.0 | 2023-08-31 | |

| LKT Labs | D3374-50 g |

Disulfiram |

97-77-8 | ≥98% | 50g |

$45.10 | 2023-07-11 | |

| Hello Bio | HB1119-50mg |

Disulfiram |

97-77-8 | >97% | 50mg |

£53 | 2024-07-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819460-25g |

Tetraethylthiuram disulfide |

97-77-8 | 97% | 25g |

¥38.00 | 2022-08-31 | |

| Ambeed | A912727-100g |

Bis(diethylthiocarbamoyl) disulfide |

97-77-8 | 97% | 100g |

$11.0 | 2023-08-31 | |

| DC Chemicals | DCAPI1398-100 mg |

Disulfiram (Antabuse) |

97-77-8 | 100mg |

$250.0 | 2022-02-28 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0054-1 g |

Disulfiram |

97-77-8 | 98.23% | 1g |

¥440.00 | 2022-04-26 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0479-500G |

Tetraethylthiuram Disulfide |

97-77-8 | >97.0%(T) | 500g |

¥340.00 | 2024-04-15 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5844-500mg |

Disulfiram |

97-77-8 | 98% | 500mg |

¥2880.00 | 2023-09-10 |

Disulfiram 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Solvents: Methanol , Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 Catalysts: Diammonium cerium hexanitrate Solvents: Tetrahydrofuran ; 10 min, rt; 9 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 10 min, rt

1.1 Reagents: Oxygen Catalysts: 2407428-85-5 ; 20 - 40 °C

1.2 Solvents: Water ; pH 8 - 10

1.1 Reagents: Oxygen Catalysts: (SP-4-1)-[2,3,7,8,12,13,17,18-Octaphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κ… ; 20 - 40 °C

1.2 Solvents: Water ; pH 8 - 10

1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 10 min, rt

1.1 Reagents: Oxygen Catalysts: 2407428-85-5 ; 20 - 40 °C

1.2 Solvents: Water ; pH 8 - 10

1.1 Reagents: Oxygen Catalysts: (SP-4-1)-[2,3,7,8,12,13,17,18-Octaphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κ… ; 20 - 40 °C

1.2 Solvents: Water ; pH 8 - 10

リファレンス

- Cerium ammonium nitrate-catalyzed aerobic oxidative coupling of dithiocarbamates: facile synthesis of thioureas and bis(aminothiocarbonyl)disulfidesAza-substitution, benzo-annulation effects and catalytic activity of β-octaphenyl-substituted tetrapyrrolic macroheterocyclic cobalt complexes. I. heterogeneous catalysisAza-substitution, benzo-annulation effects and catalytic activity of β-octaphenyl-substituted tetrapyrrolic macroheterocyclic cobalt complexes. I. heterogeneous catalysis, RSC Advances, 2014, 4(75), 40054-40060

合成方法 3

はんのうじょうけん

1.1 Solvents: Ethanol ; rt; 4 h, 20 °C

1.2 -

1.2 -

リファレンス

- Process for preparation of alkoxyamines by photolysis of dithiocarbamates, France, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Sulfuric acid , Hydrogen peroxide Solvents: Water ; 20 °C

1.1 Solvents: Ethanol ; 1 min, 20 - 30 °C; 5 min, 20 - 30 °C

1.1 Reagents: Manganese diacetate , Oxygen Solvents: Isopropanol ; 90 min, 1.7 bar, 50 °C

1.1 Solvents: Ethanol ; 1 min, 20 - 30 °C; 5 min, 20 - 30 °C

1.1 Reagents: Manganese diacetate , Oxygen Solvents: Isopropanol ; 90 min, 1.7 bar, 50 °C

リファレンス

- Preparation method of rubber vulcanization accelerator tetraalkyl thiuram disulfide using continuous micro-reaction systemPreparation method of tetrahydrocarbyl thiuram disulfide by photocatalytic oxidationDevelopment of an improved method for conversion of thiuram disulfides into N,N-dialkylcarbamoyl halides and derivatives, China, 2011, 41(2), 285-290

合成方法 5

はんのうじょうけん

1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane

1.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h

1.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h

リファレンス

- Photoredox Catalysis in Photocontrolled Cationic Polymerizations of Vinyl EthersElectrochemically Controlled Cationic Polymerization of Vinyl EthersMechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers, Accounts of Chemical Research, 2022, 55(14), 1960-1971

合成方法 6

はんのうじょうけん

1.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt

2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

リファレンス

- Electrochemically Controlled Cationic Polymerization of Vinyl Ethers, Journal of the American Chemical Society, 2018, 140(6), 2076-2079

合成方法 7

合成方法 8

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water

1.2 Solvents: Ethylene glycol

1.2 Solvents: Ethylene glycol

リファレンス

- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons, Neftekhimiya, 1986, 26(4), 563-70

合成方法 9

はんのうじょうけん

リファレンス

- Preparation of bis(ethylamino)disulfirams as ALDH1a1 and MAGL inhibitorsSARM1 enzyme activity inhibitor and use thereof in neurodegenerative diseasesCo-delivery of nanoparticle and molecular drug by hollow mesoporous organosilica for tumor-activated and photothermal-augmented chemotherapy of breast cancer, United States, 2021, 19(1),

合成方法 10

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, -78 °C; 1.5 h, -78 °C

2.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt

3.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

2.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt

3.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

リファレンス

- Electrochemically Controlled Cationic Polymerization of Vinyl Ethers, Journal of the American Chemical Society, 2018, 140(6), 2076-2079

合成方法 11

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water

1.1 Reagents: Dimethyl sulfoxide , Chlorotrimethylsilane Catalysts: Cyanuric chloride Solvents: Dichloromethane ; 2 h, rt

1.1 Reagents: Iodine Solvents: Methanol ; 0 °C

1.1 Reagents: Dimethyl sulfoxide , Chlorotrimethylsilane Catalysts: Cyanuric chloride Solvents: Dichloromethane ; 2 h, rt

1.1 Reagents: Iodine Solvents: Methanol ; 0 °C

リファレンス

- Preparation of diethylthiocarbamoyl chlorideTrimethylchlorosilane (TMSCl) and cyanuric chloride (CC) catalyzed efficient oxidative coupling of thiols with dimethyl sulfoxideMechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers, Huaxue Shiji, 1992, 14(2), 113-14

合成方法 12

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water

1.2 -

1.2 -

リファレンス

- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons, Neftekhimiya, 1986, 26(4), 563-70

合成方法 13

合成方法 14

はんのうじょうけん

1.1 Solvents: Dichloromethane

リファレンス

- Crystal structures of tellurium compounds Ph2Te(S2P(OEt)2)2 and of two modifications of Ph2Te(S2CNEt2)2Diorganyltellurium bis-(dialkylcarbamates) and -(dithiocarbamates), Journal of Organometallic Chemistry, 1988, 349(3), 305-14

合成方法 15

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, -78 °C; 1.5 h, -78 °C

1.2 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt

2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

1.2 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt

2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

リファレンス

- Electrochemically Controlled Cationic Polymerization of Vinyl Ethers, Journal of the American Chemical Society, 2018, 140(6), 2076-2079

合成方法 16

はんのうじょうけん

1.1 Solvents: Ethylene glycol

リファレンス

- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons, Neftekhimiya, 1986, 26(4), 563-70

合成方法 17

はんのうじょうけん

1.1 Solvents: Methanol , Tetrahydrofuran ; 4 h, 35 °C

リファレンス

- Interaction of wheat germ agglutinin with an N-acetylglucosamine-carrying telomer brush accumulated on a colloidal gold monolayer, Colloids and Surfaces, 2008, 61(1), 17-24

合成方法 18

はんのうじょうけん

1.1 Reagents: 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine Solvents: Ethanol , Water ; 30 min, 40 °C

1.1 Reagents: Iodine Solvents: Acetonitrile ; 2 min, rt

1.1 Reagents: Diethylamine , Hydrogen peroxide

1.1 Reagents: Iodine Solvents: Acetonitrile ; 2 min, rt

1.1 Reagents: Diethylamine , Hydrogen peroxide

リファレンス

- 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) mediated metal-free mild oxidation of thiols to disulfides in aqueous mediumRadiosynthesis of [thiocarbonyl-11C]disulfiram and its first PET study in miceSimple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water, RSC Advances, 2016, 6(45), 39356-39363

Disulfiram Raw materials

- Ditiocarb sodium

- Propanoic acid, 2-[[(diethylamino)thioxomethyl]thio]-2-methyl-

- Disulfiram

- N-[6-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]hexyl]-2-methyl-2-propenamide

- Tellurium, bis(diethylcarbamodithioato-S)diphenyl-, (T-4)-

- Carbamodithioic acid,N,N-diethyl-

- Triphenylantimony dichloride

- Phenol, 2-[(diethylamino)methyl]-4-methyl-

- Carbamothio(thioperoxoic) acid, N,N-diethyl-, sodium salt (1:1)

- Carbamodithioic acid, N,N-diethyl-, ion(1-), sodium (1:1)

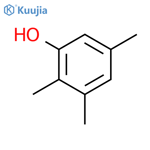

- 2,3,5-Trimethyphenol

- 1-(1-chloroethoxy)-2-methylpropane

- Carbamodithioic acid, N,N-diethyl-, 1-(2-methylpropoxy)ethyl ester

Disulfiram Preparation Products

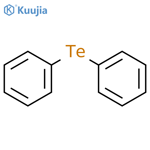

- Benzene,1,1'-tellurobis- (1202-36-4)

- 3,7-Dioxa-4-aza-6-phosphanonanoic acid,4,5-bis(1,1-dimethylethyl)-6-ethoxy-2,2-dimethyl-, 6-oxide (654636-62-1)

- Disulfiram (97-77-8)

- N-[6-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]hexyl]-2-methyl-2-propenamide (1044266-69-4)

- (136-93-6)

- Carbamodithioic acid, diethyl-, (2-hydroxy-5-methylphenyl)methyl ester (109918-83-4)

- Carbamodithioic acid, diethyl-, (2-hydroxy-3,4,6-trimethylphenyl)methyl ester (109918-82-3)

- Triphenylantimony (603-36-1)

Disulfiram サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:97-77-8)Disulfiram

注文番号:A845750

在庫ステータス:in Stock

はかる:5kg

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 07:07

価格 ($):220.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:97-77-8)二硫化四乙基秋兰姆

注文番号:LE1739712

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:35

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:97-77-8)Disulfiram

注文番号:LE5339

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:47

価格 ($):discuss personally

Disulfiram 関連文献

-

Ghodratollah Absalan,Morteza Akhond,Leila Sheikhian,Douglas M. Goltz Anal. Methods 2011 3 2354

-

Hao-Xing Xu,Ze-Run Zhao,Yeersen Patehebieke,Qian-Qian Chen,Shun-Guo Fu,Shuai-Jun Chang,Xu-Xu Zhang,Zhi-Liang Zhang,Xiao Wang Green Chem. 2021 23 1280

-

Ghodratollah Absalan,Morteza Akhond,Leila Sheikhian,Douglas M. Goltz Anal. Methods 2011 3 2354

-

4. Disulfiram, an old drug with new potential therapeutic uses for human cancers and fungal infectionsZuben E. Sauna,Suneet Shukla,Suresh V. Ambudkar Mol. BioSyst. 2005 1 127

-

Ashfaq Ur Rehman,Guodong Zhen,Bozitao Zhong,Duan Ni,Jiayi Li,Abdul Nasir,Moustafa T. Gabr,Humaira Rafiq,Abdul Wadood,Shaoyong Lu,Jian Zhang,Hai-Feng Chen Phys. Chem. Chem. Phys. 2021 23 12204

97-77-8 (Disulfiram) 関連製品

- 97-77-8(Disulfiram)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:97-77-8)Disulfiram

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:97-77-8)Disulfiram

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ